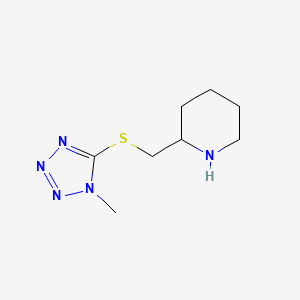

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine

Beschreibung

Historical Context and Discovery in Heterocyclic Chemistry

The discovery of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine is rooted in the broader exploration of tetrazole derivatives, which gained momentum in the late 20th century due to their bioisosteric properties. Tetrazoles, known for their metabolic stability and ability to mimic carboxylic acids, became critical in drug design, prompting chemists to hybridize them with other heterocycles. The specific integration of a piperidine ring and thioether bridge emerged as a strategy to enhance binding affinity and solubility.

PubChem records indicate that this compound was first synthesized and cataloged in 2012, though its structural analogs, such as 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone , were developed concurrently. Early synthetic routes relied on nucleophilic substitution reactions between tetrazole thiols and halogenated piperidine derivatives. Over time, advancements in multicomponent reactions (MCRs) streamlined the incorporation of tetrazole moieties into complex frameworks.

Relevance of Tetrazole-Thioether-Piperidine Frameworks in Contemporary Research

The tetrazole-thioether-piperidine framework is prized for its dual functionality:

- Bioisosteric Potential : The tetrazole ring serves as a carboxylic acid surrogate, enabling hydrogen bonding and electrostatic interactions without metabolic liabilities.

- Structural Flexibility : The thioether linkage enhances lipophilicity, while the piperidine ring introduces conformational rigidity, optimizing target engagement.

Recent studies highlight its utility in:

- Antidiabetic Agents : Nitrogen- and sulfur-containing heterocycles modulate glucose homeostasis pathways, with tetrazole derivatives showing promise as α-glucosidase inhibitors.

- Coordination Polymers : Tetrazole-thioether ligands, such as those in 1,1′-bis(1-methyl-5-mercapto-1,2,3,4-tetrazole)methane , form stable complexes with transition metals, enabling applications in catalysis and materials science.

Position within the Broader Class of Nitrogen- and Sulfur-Containing Heterocycles

This compound belongs to a subclass of heterocycles characterized by:

- Nitrogen-Rich Components : The tetrazole ring (four nitrogen atoms) and piperidine ring (one nitrogen) contribute to electron-rich environments conducive to binding biological targets.

- Sulfur Functionality : The thioether group (-S-) enhances redox stability and facilitates covalent interactions with proteins.

Comparative analysis with related structures reveals distinct advantages:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide | Tetrazole, thioether, acetamide | Acetamide group instead of piperidine |

| 1-Methyl-1H-tetrazole-5-thiol | Tetrazole ring with thiol group | Lacks piperidine moiety |

The piperidine ring in 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine introduces steric bulk, potentially improving selectivity for neurological targets compared to simpler tetrazole-thioethers.

Overview of Current Research Directions and Unresolved Questions

Current investigations focus on:

- Synthetic Optimization : Developing room-temperature protocols for thioether formation to reduce energy consumption.

- Biological Mechanism Elucidation : Resolving the compound’s interactions with enzymes like dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes therapy.

- Material Science Applications : Engineering metal-organic frameworks (MOFs) using tetrazole-thioether ligands for gas storage.

Unresolved questions include:

- How do stereoelectronic effects of the piperidine ring influence binding kinetics?

- Can this compound’s stability under physiological conditions be improved without compromising activity?

Eigenschaften

Molekularformel |

C8H15N5S |

|---|---|

Molekulargewicht |

213.31 g/mol |

IUPAC-Name |

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine |

InChI |

InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3 |

InChI-Schlüssel |

ALSIZAMXQCHDTP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=NN=N1)SCC2CCCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine typically involves the nucleophilic substitution reaction between a piperidine derivative and a tetrazole-based thiomethyl precursor. The key step is the formation of the thioether bond (-S-CH2-) linking the tetrazole moiety to the piperidine ring at the 2-position.

Synthetic Route Overview

The common approach includes:

Step 1: Preparation of 1-Methyl-1H-tetrazol-5-thiol or its derivatives

The tetrazole thiol is synthesized via cyclization reactions involving nitriles and sodium azide, followed by methylation at the N1 position.Step 2: Formation of thiomethyl intermediate

The tetrazole thiol is reacted with formaldehyde or a suitable chloromethyl reagent to yield the (1-methyl-1H-tetrazol-5-yl)thio)methyl intermediate.Step 3: Nucleophilic substitution with 2-halopiperidine

The intermediate is then reacted with 2-halopiperidine (commonly 2-chloropiperidine or 2-bromopiperidine) under basic conditions to substitute the halogen with the thiomethyl tetrazole group, yielding the target compound.

Detailed Synthetic Procedure Example

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Sodium azide, nitrile precursor, triethylamine hydrochloride, reflux | Formation of 1-methyl-1H-tetrazol-5-thiol via cycloaddition |

| 2 | Formaldehyde (or chloromethyl reagent), base (e.g., K2CO3), solvent (e.g., DMF), room temperature | Alkylation of thiol to form (1-methyl-1H-tetrazol-5-yl)thio)methyl intermediate |

| 3 | 2-Chloropiperidine, base (e.g., NaH or K2CO3), solvent (e.g., acetonitrile or DMF), heating | Nucleophilic substitution to attach thiomethyl tetrazole to piperidine ring |

Research Findings and Characterization

Purity and Yield: Commercially available samples of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine typically exceed 98% purity, indicating efficient synthetic protocols.

Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR) confirms the substitution pattern on the piperidine ring and the presence of the tetrazole moiety.

- High-Resolution Mass Spectrometry (HRMS) validates the molecular weight and molecular formula.

- Infrared (IR) spectroscopy identifies characteristic tetrazole and thioether functional groups.

Reactivity: The compound participates in reactions typical for sulfur and nitrogen functionalities, making it a versatile intermediate in further synthetic modifications.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Direct nucleophilic substitution | Reaction of 2-halopiperidine with tetrazole-thiomethyl intermediate | Straightforward, high yield | Requires handling of halogenated piperidines |

| Stepwise synthesis via thiol intermediate | Synthesis of tetrazole thiol followed by alkylation and substitution | Allows structural modifications | Multi-step, time-consuming |

| Use of catalysts or bases | Bases like K2CO3 or NaH facilitate substitution | Enhances reaction rate | Sensitive to moisture or air |

Summary Table of Key Data

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | 2-(((1-Methyl-1H-tetrazol-5-yl)sulfinyl)methyl)piperidine (sulfoxide) | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(((1-Methyl-1H-tetrazol-5-yl)sulfonyl)methyl)piperidine (sulfone) |

Oxidation typically occurs in polar solvents (e.g., methanol or dichloromethane) at room temperature or with mild heating. The sulfoxide derivative is often an intermediate, while prolonged oxidation yields the sulfone.

Alkylation and Acylation

The nitrogen atoms in the tetrazole ring and piperidine moiety participate in alkylation and acylation reactions:

Alkylation reactions are performed in acetone or THF with a base (e.g., potassium carbonate), while acylation requires anhydrous conditions and a catalyst like triethylamine.

Nucleophilic Substitution

The methylene group adjacent to the sulfur atom (-SCH₂-) is susceptible to nucleophilic attack:

For example, reaction with 5-mercapto-1-methyl-1H-tetrazole in acetone under reflux forms disulfide-bridged compounds .

Reduction Reactions

The tetrazole ring can be reduced under specific conditions:

| Reagents | Product | Reference |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2-(((1-Methyl-1H-tetrazol-5-yl)hydrazinyl)methyl)piperidine (hydrazine derivative) |

Reduction is typically carried out in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures.

Cyclization Reactions

The compound participates in cyclocondensation reactions with aldehydes and ammonium acetate to form piperidine-4-one derivatives :

| Reactants | Conditions | Product |

|---|---|---|

| Aromatic aldehydes + ammonium acetate | Room temperature | Ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-diphenylpiperidine-3-carboxylate |

This reaction highlights its utility in constructing complex heterocycles for antimicrobial applications .

Acid/Base Reactivity

-

Acidic Conditions : The tetrazole ring remains stable under mild acidic conditions but may decompose in strong acids (e.g., concentrated H₂SO₄).

-

Basic Conditions : The piperidine nitrogen undergoes protonation, enhancing solubility in aqueous media.

Mechanistic Insights

-

Thioether Oxidation : Proceeds via a radical or electrophilic mechanism, depending on the oxidizing agent.

-

Nucleophilic Substitution : Follows an SN2 pathway at the methylene carbon due to steric accessibility .

-

Tetrazole Reduction : Involves cleavage of the N=N bond in the tetrazole ring to form hydrazine intermediates.

This compound’s versatility in organic transformations underscores its value in medicinal chemistry and materials science. Experimental protocols and characterization data (e.g., NMR, IR) for these reactions are extensively documented in peer-reviewed studies .

Wissenschaftliche Forschungsanwendungen

2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceutical compounds.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The pyrimidine-based analogues exhibit higher molecular weights (430–456 g/mol) due to additional substituents (e.g., propargylthio, aryl groups) compared to the simpler piperidine-based target compound.

- Melting points vary significantly: Pyrimidine derivatives with bulky aryl groups (e.g., compound 15) show higher melting points (~190°C), likely due to enhanced crystallinity from π-π stacking .

Thioether-Containing Heterocycles in Triazole Systems

describes 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid, which shares a thioether linkage but incorporates a triazole-thiadiazole core.

Key Observations :

Piperidine-Based Analogues with Modified Substituents

describes 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone, which replaces the methyl-piperidine linkage with an ethanone group.

| Property | Target Compound | Piperidine-Ethanone Analogue |

|---|---|---|

| Molecular Formula | C₈H₁₃N₅S (estimated) | C₁₅H₂₀N₆O₂S |

| Molecular Weight | ~227 (estimated) | 348.4 |

| Functional Groups | Tetrazole-thio, piperidine | Tetrazole-thio, ethanone, pyridinyloxy |

Key Observations :

- The ethanone analogue has a higher molecular weight (348.4 vs. ~227) due to the pyridinyloxy group, which may improve binding affinity in biological systems .

Pharmacopeial Derivatives with Tetrazole-Thio Moieties

lists cephalosporin derivatives containing the (1-methyl-1H-tetrazol-5-yl)thio group, such as (6R,7S)-7-(4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Biologische Aktivität

2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids while providing enhanced stability and bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine is . The compound features a piperidine ring substituted with a thioether linked to a tetrazole group, which is known for its pharmacological relevance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.32 g/mol |

| IUPAC Name | 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine |

| CAS Number | Not specified |

The biological activity of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring enhances the compound's binding affinity, allowing it to exert significant effects on cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways crucial for cell proliferation and survival.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colon cancer cells (SW480 and SW620) and leukemia cells (K-562).

Case Studies:

A study evaluating the cytotoxic effects reported an IC50 value of approximately 10 µM against SW620 cells, indicating a significant reduction in cell viability compared to controls. The compound induced late apoptosis in these cell lines, suggesting a mechanism involving programmed cell death.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| SW480 | <10 | 95 |

| SW620 | <10 | 99 |

| K-562 | <10 | 73 |

Therapeutic Applications

The unique properties of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine make it a candidate for further development in therapeutic applications, particularly in oncology and metabolic disorders.

Potential Applications:

- Cancer Therapy : Due to its cytotoxic effects on tumor cells, it may serve as a lead compound for developing new anticancer drugs.

- Metabolic Disorders : The tetrazole group’s ability to mimic carboxylic acids suggests potential use in treating conditions like type II diabetes.

Q & A

Q. What are the recommended synthetic routes for 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 1-methyl-1H-tetrazole-5-thiol and a halogenated piperidine derivative (e.g., chloromethylpiperidine). Key considerations include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalysts : Use of coupling agents like TBTU or HOBt improves yield in thioether bond formation .

- Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity .

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Peaks for piperidine protons (δ 1.5–2.8 ppm) and tetrazole methyl groups (δ 3.5–4.0 ppm) confirm structural integrity .

- ¹³C NMR : Signals near δ 160 ppm indicate the tetrazole ring, while piperidine carbons appear at δ 20–50 ppm .

- IR Spectroscopy : Absorption bands for C-S (650–700 cm⁻¹) and tetrazole C=N (1450–1550 cm⁻¹) validate key functional groups .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios suggest impurities .

Q. What safety protocols should be followed during handling and storage?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Ventilation : Avoid inhalation (H335) via fume hoods .

- Storage : Keep in airtight containers at room temperature, away from light and oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding modes to enzymes like cytochrome P450, with energy scores <−6 kcal/mol indicating strong affinity .

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict nucleophilic sites (e.g., sulfur in thioether) for derivatization .

- MD Simulations : Assess stability in lipid bilayers (50-ns simulations) to evaluate membrane permeability .

Q. What experimental designs are suitable for studying environmental persistence and ecotoxicity?

- Fate Studies :

- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC .

- Photolysis : Expose to UV light (254 nm) and quantify breakdown products with LC-MS .

- Ecotoxicity Assays :

- Algal Growth Inhibition : Use Chlorella vulgaris (72-h exposure, EC₅₀ determination) .

- Daphnia magna Acute Toxicity : 48-h LC₅₀ tests under OECD guidelines .

Q. How can structural modifications enhance its pharmacological profile while minimizing toxicity?

- SAR Analysis :

- Piperidine Substitution : Replace methyl groups with fluorinated analogs to improve metabolic stability .

- Tetrazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to target receptors .

- ADME Profiling :

Q. How should contradictory data in stability studies (e.g., pH-dependent degradation) be resolved?

- Controlled Replicates : Repeat experiments under identical conditions (n=5) to rule out variability .

- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to identify degradation byproducts .

- Statistical Analysis : Apply ANOVA to determine if pH or temperature effects are significant (p<0.05) .

Q. What strategies validate the compound’s mechanism of action in enzymatic assays?

- Kinetic Studies :

- Michaelis-Menten Analysis : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations .

- Time-Dependent Inactivation : Pre-incubate enzyme with compound to assess irreversible binding .

- Competitive Binding Assays : Use fluorescent probes (e.g., TNP-ATP) to confirm displacement from active sites .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.